[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)
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Overview
Description
The compound [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) is a complex organometallic compound that features a ruthenium center coordinated with various ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) typically involves the coordination of ruthenium with the specified ligands. One common method involves the reaction of ruthenium chloride with [(1S,2S)-2-amino-1,2-diphenylethyl]-(pentafluorophenyl)sulfonylazanide in the presence of 1-methyl-4-propan-2-ylbenzene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+): can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering its oxidation state and potentially changing the compound’s reactivity.
Reduction: The compound can be reduced, often using hydrogen or other reducing agents.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide , reducing agents like sodium borohydride , and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Scientific Research Applications
[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+): has several scientific research applications:
Catalysis: This compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicinal Chemistry: Ruthenium complexes are being explored for their potential as anticancer agents due to their ability to interact with DNA and proteins.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) exerts its effects involves the coordination of the ruthenium center with various molecular targets. This coordination can alter the electronic properties of the target molecules, leading to changes in their reactivity and function. The specific pathways involved depend on the application, such as catalysis or medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ruthenium complexes with different ligands, such as:
- Ruthenium(2+) chloride [(1S,2S)-2-amino-1,2-diphenylethyl] [pentafluorophenyl)sulfonyl]azanide - 1-isopropyl-4-methylbenzene
- Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)
Uniqueness
The uniqueness of [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) lies in its specific combination of ligands, which can impart unique reactivity and properties compared to other ruthenium complexes .
Properties
Molecular Formula |
C32H37N2O2RuS |
---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) |
InChI |
InChI=1S/C21H20N2O2S.C10H14.CH3.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-22H,1H3;4-8H,1-3H3;1H3;/q-2;;-1;+3/t20-,21-;;;/m0.../s1 |
InChI Key |
JLXLTHVBMFDOOT-XCPIVNJJSA-N |
Isomeric SMILES |
[CH3-].CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[NH-].[Ru+3] |
Canonical SMILES |
[CH3-].CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].[Ru+3] |
Origin of Product |
United States |
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